molecular formula C9H15ClF3N B2921691 [4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride CAS No. 2361635-16-5

[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride

Cat. No.: B2921691
CAS No.: 2361635-16-5
M. Wt: 229.67
InChI Key: HBDRITJRQFWSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine hydrochloride is a bicyclic amine derivative featuring a rigid norbornane-like scaffold (bicyclo[2.2.1]heptane) substituted with a trifluoromethyl group at the 4-position and a primary amine moiety at the 1-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and materials science applications. The trifluoromethyl group contributes to electron-withdrawing effects, influencing lipophilicity and metabolic stability, while the bicyclic structure imposes steric constraints that may improve target specificity .

Properties

IUPAC Name

[4-(trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N.ClH/c10-9(11,12)8-3-1-7(5-8,6-13)2-4-8;/h1-6,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDRITJRQFWSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of EN300-7431820 are currently unknown. The compound’s name suggests it may contain a trifluoromethyl group, which is commonly found in many pharmaceuticals. .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to summarize the affected biochemical pathways and their downstream effects. Biochemical pathways involve complex interactions between various molecules, and the impact of a specific compound depends on its precise mode of action.

Action Environment

The action environment refers to how environmental factors influence a compound’s action, efficacy, and stabilityFactors such as temperature, ph, and the presence of other molecules can significantly influence a compound’s activity.

Biological Activity

[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride, commonly referred to as FbPAM-HCl, is a bicyclic amine that has garnered interest in various fields of research due to its unique structural properties and biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H15ClF3N
  • Molecular Weight : 229.67 g/mol
  • CAS Number : 2361635-16-5
  • Physical State : White crystalline powder, soluble in water

Synthesis and Characterization

The synthesis of FbPAM-HCl involves multiple steps, typically beginning with the formation of the bicyclic core through a Diels-Alder reaction, followed by the introduction of the trifluoromethyl group via nucleophilic substitution. The final product is obtained by reacting the intermediate with hydrochloric acid.

Synthetic Route Summary

StepReaction TypeKey Reagents
1Diels-AlderCyclopentadiene, maleic anhydride
2Nucleophilic SubstitutionTrifluoromethyl iodide
3HydrochlorinationHCl

Biological Activity

FbPAM-HCl exhibits significant biological activity primarily through its interaction with the sigma-1 receptor. This receptor plays a crucial role in various cellular processes, including:

  • Neurotransmitter Regulation : Modulates neurotransmitter release, impacting mood and cognition.
  • Ion Channel Activity : Influences ion channel dynamics, which can affect neuronal excitability.
  • Cell Survival Mechanisms : Involved in protecting cells from apoptosis under stress conditions.

The trifluoromethyl group enhances the lipophilicity of FbPAM-HCl, allowing it to penetrate cell membranes more effectively. This structural feature facilitates interactions with hydrophobic regions of proteins and membranes, leading to modulation of enzyme activities and receptor functions.

Case Studies and Research Findings

Recent studies have highlighted various aspects of FbPAM-HCl's biological activity:

  • Neuroscience Research : In vitro studies demonstrated that FbPAM-HCl acts as a selective agonist for the sigma-1 receptor, exhibiting potential neuroprotective effects against oxidative stress in neuronal cell lines .
  • Anti-inflammatory Properties : Animal models have shown that FbPAM-HCl can reduce inflammation markers in conditions like arthritis, suggesting its therapeutic potential in inflammatory diseases .
  • Anticonvulsant Effects : Experimental trials indicated that FbPAM-HCl may possess anticonvulsant properties, providing a basis for further exploration in epilepsy treatment .

Toxicity and Safety Profile

While initial studies indicate low acute toxicity for FbPAM-HCl, chronic exposure requires careful evaluation due to potential adverse effects on liver and kidney function. Safety assessments are crucial for its application in research settings.

Applications in Research and Industry

FbPAM-HCl is utilized in various scientific experiments:

  • Neuroscience Studies : As a tool compound for studying sigma-1 receptor functions.
  • Synthesis of Novel Compounds : Serves as a precursor for synthesizing other biologically active molecules.
  • Pharmaceutical Development : Investigated for potential therapeutic applications in neurodegenerative diseases and pain management.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Properties Applications/Research Findings References
[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine hydrochloride Bicyclo[2.2.1]heptane 4-CF₃, 1-NH₂ (as HCl salt) - Rigid bicyclic scaffold
- Enhanced lipophilicity (logP ~2.5*)
- Improved metabolic stability
Potential CNS targeting due to blood-brain barrier permeability
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride Bicyclo[1.1.1]pentane 3-CF₃, 1-NH₂ (as HCl salt) - Smaller, more strained core
- Higher solubility (logP ~1.8*)
- Reduced steric hindrance
Explored in fragment-based drug design
[4-(Trifluoromethyl)cyclohexyl]methanamine Cyclohexane 4-CF₃, 1-NH₂ - Flexible ring
- Moderate lipophilicity (logP ~2.1*)
- Easier synthetic accessibility
Intermediate for agrochemicals
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride Pyridine 4-CF₃, 2-NH₂ (as HCl salt) - Aromatic π-system
- Strong electron-withdrawing effect
- Lower solubility (logP ~1.2*)
Antiviral/antibacterial candidate
4-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride Benzylamine 4-CF₃-phenoxy, NH₂ (as HCl salt) - Ether linkage enhances metabolic stability
- High lipophilicity (logP ~3.0*)
Serotonin/norepinephrine reuptake inhibitor analogs

Notes:

  • Synthetic Routes: The target compound’s bicyclo[2.2.1]heptane core is synthesized via Diels-Alder reactions or enzymatic methods, while analogs like the pyridine derivative use nucleophilic substitution (e.g., hydroxylamine hydrochloride in ethanol/NaOH) .
  • Pharmacological Potential: The bicyclo[2.2.1]heptane derivative’s rigidity may enhance binding to G-protein-coupled receptors (GPCRs), similar to sertraline intermediates , whereas pyridine-based analogs show promise in kinase inhibition .

Critical Analysis of Substituent Effects

  • Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity across all analogs but reduces solubility in polar solvents .
  • Bicyclic vs. Monocyclic Cores: Bicyclo[2.2.1]heptane derivatives exhibit superior target selectivity over flexible cyclohexane or aromatic analogs due to restricted conformational freedom .
  • Salt Form : Hydrochloride salts universally improve aqueous solubility (e.g., 10–20 mg/mL in water for the target compound) but may introduce hygroscopicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.